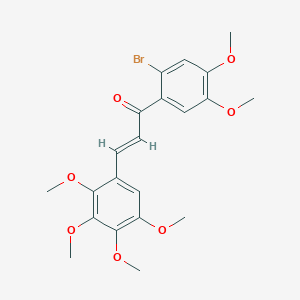
1-(1-(But-2-ynoyl)pyrrolidin-3-yl)-3-(3-methylbenzyl)imidazolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[1-(2-BUTYNOYL)TETRAHYDRO-1H-PYRROL-3-YL]-3-(3-METHYLBENZYL)TETRAHYDRO-2H-IMIDAZOL-2-ONE is a complex organic compound that features both imidazole and pyrrole moieties Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms, while pyrrole is another five-membered ring with one nitrogen atom
準備方法
The synthesis of 1-[1-(2-BUTYNOYL)TETRAHYDRO-1H-PYRROL-3-YL]-3-(3-METHYLBENZYL)TETRAHYDRO-2H-IMIDAZOL-2-ONE involves multiple steps, typically starting with the preparation of the pyrrole and imidazole intermediates. The reaction conditions often require the use of catalysts and specific solvents to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve optimizing these conditions to scale up the synthesis while maintaining efficiency and cost-effectiveness .
化学反応の分析
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the imidazole or pyrrole rings, depending on the reagents and conditions used. Common reagents and conditions for these reactions include acidic or basic environments, specific temperatures, and the presence of catalysts.
科学的研究の応用
1-[1-(2-BUTYNOYL)TETRAHYDRO-1H-PYRROL-3-YL]-3-(3-METHYLBENZYL)TETRAHYDRO-2H-IMIDAZOL-2-ONE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be studied for its interactions with biological macromolecules.
Industry: It may be used in the development of new materials with specific chemical properties.
作用機序
The mechanism of action of 1-[1-(2-BUTYNOYL)TETRAHYDRO-1H-PYRROL-3-YL]-3-(3-METHYLBENZYL)TETRAHYDRO-2H-IMIDAZOL-2-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways involved depend on the specific application and the biological context in which the compound is used .
類似化合物との比較
Similar compounds to 1-[1-(2-BUTYNOYL)TETRAHYDRO-1H-PYRROL-3-YL]-3-(3-METHYLBENZYL)TETRAHYDRO-2H-IMIDAZOL-2-ONE include other imidazole and pyrrole derivatives. These compounds may share some chemical properties but differ in their specific biological activities and applications. For example, imidazole derivatives like metronidazole are well-known for their antibacterial properties, while pyrrole derivatives like pyrrolidine are used in the synthesis of various pharmaceuticals .
特性
分子式 |
C19H23N3O2 |
|---|---|
分子量 |
325.4 g/mol |
IUPAC名 |
1-(1-but-2-ynoylpyrrolidin-3-yl)-3-[(3-methylphenyl)methyl]imidazolidin-2-one |
InChI |
InChI=1S/C19H23N3O2/c1-3-5-18(23)20-9-8-17(14-20)22-11-10-21(19(22)24)13-16-7-4-6-15(2)12-16/h4,6-7,12,17H,8-11,13-14H2,1-2H3 |
InChIキー |
MFNOJBIECCLFFG-UHFFFAOYSA-N |
正規SMILES |
CC#CC(=O)N1CCC(C1)N2CCN(C2=O)CC3=CC=CC(=C3)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4,4,9-trimethyl-6-[(4-phenylpiperazin-1-yl)methyl]-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione](/img/structure/B11043195.png)
![8-(3-Chlorophenyl)-7-methyl-3-(methylsulfonyl)-4-phenylpyrazolo[5,1-c][1,2,4]triazine](/img/structure/B11043199.png)

![8-Ethyl-4,4-dimethyl-6-[(2-pyrimidinylsulfanyl)methyl]-4H-pyrrolo[3,2,1-IJ]quinoline-1,2-dione](/img/structure/B11043209.png)
![N-{1-[(3-methoxyphenyl)amino]-3-methyl-1-oxobutan-2-yl}-4-methylcyclohexanecarboxamide](/img/structure/B11043213.png)
![5-(2-Naphthyl)[1,2,5]oxadiazolo[3,4-B]pyrazine](/img/structure/B11043219.png)
![4-[4-(benzyloxy)phenyl]-7-hydroxy-1-(pentan-3-yl)-1,2,4,6-tetrahydro-3H-pyrazolo[3,4-e][1,4]thiazepin-3-one](/img/structure/B11043234.png)

![N-(4-fluorophenyl)-4-oxo-3-(3,4,5-trimethoxyphenyl)-2,3-dihydro-4H-furo[3,2-c]chromene-2-carboxamide](/img/structure/B11043237.png)
![ethyl 4-[3-hydroxy-4-(4-methoxybenzoyl)-2-oxo-5-phenyl-2,5-dihydro-1H-pyrrol-1-yl]benzoate](/img/structure/B11043241.png)
![4-acetyl-3-hydroxy-1-[2-(2-hydroxyethoxy)ethyl]-5-(3-hydroxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11043244.png)
![1-{(E)-{[2-(5-chloro-1H-indol-3-yl)ethyl]amino}[(4,6-dimethylpyrimidin-2-yl)amino]methylidene}-3-(4-chlorophenyl)urea](/img/structure/B11043248.png)
![5-(7-Methoxy-1,3-benzodioxol-5-yl)[1,2,5]oxadiazolo[3,4-b]pyrazine](/img/structure/B11043260.png)
![2-(7-amino-2-oxo-5-phenyl-1,2,3,4-tetrahydroimidazo[1,5-b]pyridazin-3-yl)-N-(3,5-dimethylphenyl)acetamide](/img/structure/B11043264.png)
